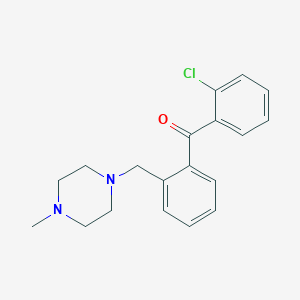

2-Chloro-2'-(4-methylpiperazinomethyl) benzophenone

Overview

Description

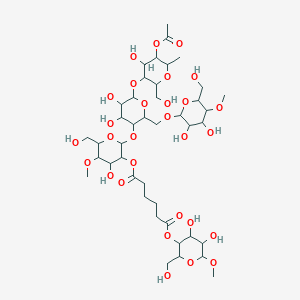

“2-Chloro-2’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C19H21ClN2O . It is used in scientific research and possesses complex properties that enable its application in various fields, such as pharmaceuticals and materials science.

Molecular Structure Analysis

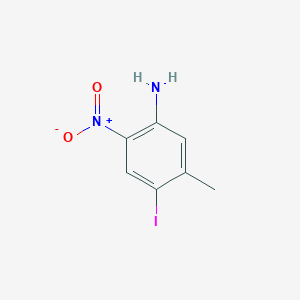

The molecular structure of “2-Chloro-2’-(4-methylpiperazinomethyl) benzophenone” consists of a benzophenone core with a 4-methylpiperazinomethyl group at the 2’ position and a chlorine atom at the 2 position . The molecular weight of the compound is 328.84 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-2’-(4-methylpiperazinomethyl) benzophenone” include a boiling point of 476.4ºC at 760 mmHg . More detailed properties such as melting point, solubility, and spectral data are not provided in the search results.Scientific Research Applications

Environmental Impact and Analysis

Benzophenones, including derivatives like 2-Chloro-2'-(4-methylpiperazinomethyl) benzophenone, are extensively studied for their presence in the environment due to their use as UV filters in cosmetics and industrial applications. Research by Zhang et al. (2011) on the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge highlights the environmental occurrence of benzophenones and their potential estrogenic activity. This study utilized liquid-liquid extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis, reflecting on the broader environmental impact and presence of such compounds (Zhang et al., 2011).

Photodegradation and Toxicity

The formation of novel disinfection by-products during chlorination treatment of UV filter 2,4-dihydroxybenzophenone in swimming pool water has been explored by Sun et al. (2019). This study uncovered the generation of chlorinated benzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, indicating the transformation characteristics and potential genotoxicity changes during the chlorination disinfection process (Sun et al., 2019).

Advanced Materials

Research into benzophenone derivatives extends into the field of materials science, where these compounds serve as intermediates or catalysts for the creation of novel materials. For instance, the study by Hu et al. (2009) discussed the use of benzophenone-2,4'-dicarboxylate as a linker in creating laminar hybrid materials exhibiting single-chain magnet behavior. This underscores the versatility of benzophenone derivatives in synthesizing materials with unique magnetic properties (Hu et al., 2009).

Water Treatment

The degradation of contaminants like chlorophenols in water treatment processes also involves the use of benzophenone derivatives. Studies have shown the effectiveness of advanced oxidation processes, where derivatives like this compound could potentially play a role in the degradation pathways or as sensitizers in photodegradation processes. For example, the work by Hu et al. (2004) on the photosensitized degradation of 4-chlorophenol underlines the potential for employing such compounds in environmental remediation and water purification technologies (Hu, Xu, & Zhao, 2004).

properties

IUPAC Name |

(2-chlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-15-6-2-3-7-16(15)19(23)17-8-4-5-9-18(17)20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVXUWILMMYUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643885 | |

| Record name | (2-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898783-31-8 | |

| Record name | (2-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-methyl-5-{[4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B1613568.png)

![4'-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613577.png)

![4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine](/img/structure/B1613590.png)